N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
Description
The compound N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a 1,3,4-thiadiazole derivative characterized by:
- A 1,3,4-thiadiazole core substituted at position 2 with a sulfanyl (-S-) group.
- The sulfanyl group is linked to a carbamoylmethyl moiety bearing a 3,5-dimethylphenyl substituent.
- Position 5 of the thiadiazole ring is connected to a [1,1'-biphenyl]-4-carboxamide group.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs offer insights into synthesis, spectral characteristics, and reactivity.
Properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-16-12-17(2)14-21(13-16)26-22(30)15-32-25-29-28-24(33-25)27-23(31)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUYZJZXZKDOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the biphenyl and dimethylphenyl carbamoyl groups. Common reagents used in these reactions include sulfur, hydrazine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product. Advanced purification techniques such as chromatography and crystallization are employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Structural Overview
The compound features a 1,3,4-thiadiazole moiety, which is recognized for its ability to form mesoionic systems and exhibit high lipophilicity. These properties enhance the compound's bioavailability and interaction with biological targets such as proteins and nucleic acids. The presence of a sulfanyl group and a bromine atom may further influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi:
- Bacterial Activity : Studies demonstrate that similar thiadiazole derivatives possess antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential synergy with existing antibiotics due to unique mechanisms of action .
- Fungal Activity : The compound has also been noted for its antifungal properties against drug-resistant strains of Candida, highlighting its potential as a novel scaffold for developing new antimicrobial agents .
Anticancer Potential
The anticancer activity of the compound has been evaluated in several studies:
- Cell Line Studies : In vitro studies have shown that the compound exhibits structure-dependent anticancer activity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. Notably, certain modifications to the structure have resulted in enhanced efficacy against specific cell lines .
- Mechanisms of Action : The mechanisms underlying its anticancer effects may involve apoptosis induction and disruption of cellular signaling pathways critical for tumor growth and survival.
Synthetic Routes
The synthesis of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Condensation Reactions : Utilizing hydrazonoyl derivatives in the presence of specific reagents to form thiadiazole derivatives.
- Optimization for Industrial Production : Industrial synthesis may involve automated reactors and optimized conditions to enhance yield and purity .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated significant inhibition against methicillin-resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent in combating resistant infections .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound against colorectal cancer cells. The study revealed that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Mechanism of Action
The mechanism of action of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs from Evidence:
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ():
- Shares the 3,5-dimethylphenyl substituent and thiadiazole core.
- Differs in the absence of the biphenyl-carboxamide group; instead, it features a benzylideneamine group.
- Exhibits planar molecular geometry and intramolecular C–H···N hydrogen bonding .
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide ():
- Contains a thiadiazole-sulfanyl linkage but substitutes the biphenyl group with a pyridinesulfonamide moiety.
- IR spectra show strong C=O (1716 cm⁻¹) and SO₂ (1350–1159 cm⁻¹) bands, highlighting electronic differences from the target compound .
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (): Features a thiadiazole-sulfanyl-acetamide scaffold with nitro and methylphenyl groups. Higher molecular weight (444.484 g/mol) compared to the target compound, likely due to the nitro group .
Spectral Features:
- IR Spectroscopy : Thiadiazole analogs exhibit νC=S (1243–1258 cm⁻¹) and νC=O (1663–1682 cm⁻¹) bands (). The absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomer dominance in similar compounds .
- NMR : Aromatic protons in biphenyl groups (e.g., δ 7.18–8.63 ppm in ) and methyl groups (δ 2.80 ppm) are characteristic .
Table 1: Comparative Data for Thiadiazole Derivatives
Biological Activity
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving various reagents and conditions. The typical synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with specific hydrazone derivatives to yield the thiadiazole framework. The detailed synthesis pathway is illustrated below:
- Starting Materials : N-(4-nitrophenyl)acetohydrazonoyl bromide and hydrazone derivatives.
- Reagents : Methyl hydrazinecarbodithioate or hydrazinecarbothioamide.
- Final Product : this compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : The compound inhibits microbial growth by interfering with DNA replication processes in bacteria and inducing apoptosis in cancer cells through specific signaling pathways .
- Case Study : In a study examining the efficacy of thiazole derivatives against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium, compounds demonstrated potent activity with IC50 values lower than 10 µM .
Anticancer Activity
The compound's anticancer properties have also been documented:
- Cell Lines Tested : Various cancer cell lines such as Caco-2 (colorectal carcinoma) and A549 (lung carcinoma) were utilized to evaluate the cytotoxic effects.
- Findings : The compound showed a significant reduction in cell viability (39.8% for Caco-2 cells compared to untreated controls), indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| 3,5-Dimethylphenyl Group | Enhances binding affinity to target proteins |
| Thiadiazole Core | Critical for antimicrobial activity |
| Carbamoyl Methylsulfanyl Group | Increases overall potency |
Studies suggest that modifications to these structural components can lead to enhanced biological activity or reduced toxicity .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., using H₂SO₄ or POCl₃) .
- Step 2 : Introduction of the sulfanyl-carbamoyl group via nucleophilic substitution, often employing reagents like chloroacetyl chloride and 3,5-dimethylphenylamine .
- Step 3 : Coupling the thiadiazole intermediate with [1,1'-biphenyl]-4-carboxamide using carbodiimide-based coupling agents (e.g., EDC or DCC) . Optimization : Adjusting solvent polarity (e.g., DMF or DCM), temperature (0–60°C), and stoichiometric ratios improves yields. Purity is enhanced via column chromatography or recrystallization .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- HPLC : Purity assessment (>95% threshold for biological assays) .
Q. What preliminary biological screening methods are used to evaluate its activity?
- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases .
Advanced Research Questions
Q. How can structural modifications enhance solubility without compromising bioactivity?
- Approach : Introduce polar groups (e.g., -OH, -COOH) or replace lipophilic moieties (e.g., biphenyl with pyridyl) .
- Data-driven optimization : Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with solubility and IC₅₀ .
- Case study : Replacing 3,5-dimethylphenyl with 4-methoxyphenyl increased aqueous solubility by 2.5-fold while maintaining anticancer activity .
Q. What strategies resolve contradictions between in vitro potency and poor pharmacokinetic profiles?
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., ester hydrolysis) .
- Prodrug design : Mask labile groups (e.g., acetylating -OH to improve oral bioavailability) .
- Formulation : Use lipid nanoparticles or cyclodextrin complexes to enhance plasma half-life .
Q. How can computational methods predict target interactions and guide synthetic efforts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
